molecular formula C14H21N3O2 B6300848 tert-Butyl 6-(piperazin-1-yl)nicotinate CAS No. 2241579-90-6

tert-Butyl 6-(piperazin-1-yl)nicotinate

Cat. No.: B6300848
CAS No.: 2241579-90-6
M. Wt: 263.34 g/mol
InChI Key: YQCIRLDBUMZUOW-UHFFFAOYSA-N
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Description

tert-Butyl 6-(piperazin-1-yl)nicotinate (CAS 2241579-90-6) is a high-value chemical building block in medicinal chemistry and drug discovery, recognized for its role in developing novel Positron Emission Tomography (PET) tracers. This compound features a piperazine ring coupled with a nicotinate core, a structural motif prevalent in pharmaceuticals targeting the central nervous system (CNS). Its molecular formula is C 14 H 21 N 3 O 2 and it has a molecular weight of 263.34 g/mol . This compound serves as a crucial precursor in the synthesis of brain-permeable PET tracers for imaging the P2Y12 receptor (P2Y12R), a promising biomarker specifically expressed on microglia—the resident immune cells of the brain . Research indicates that the expression level of P2Y12R is dependent on microglia phenotype and function, making it a key target for understanding neuroinflammation and neurodegenerative diseases . Derivatives of this compound have been designed and evaluated as potential radiotracers due to their nanomolar affinity for the P2Y12R and sufficient brain permeability, which is a critical challenge in CNS tracer development . The structural design of such compounds often involves careful balancing of target affinity and physicochemical properties to achieve adequate brain uptake, as predicted by algorithms like the CNS MPO Score . Key Applications: • A key intermediate in the research and development of radiolabeled (e.g., with Fluorine-18) PET imaging agents. • Used in preclinical studies for targeting the P2Y12 receptor to visualize and monitor microglia activity in vivo. • Serves as a versatile scaffold in SAR (Structure-Activity Relationship) studies to discover new neuroimaging probes and therapeutics. Note: This product is intended for research purposes only and is not for diagnostic or therapeutic use. It is strictly prohibited for human or veterinary consumption.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

tert-butyl 6-piperazin-1-ylpyridine-3-carboxylate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H21N3O2/c1-14(2,3)19-13(18)11-4-5-12(16-10-11)17-8-6-15-7-9-17/h4-5,10,15H,6-9H2,1-3H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YQCIRLDBUMZUOW-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)C1=CN=C(C=C1)N2CCNCC2
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H21N3O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

263.34 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Synthetic Methodologies for Tert Butyl 6 Piperazin 1 Yl Nicotinate

Historical Development of Synthetic Routes to Nicotinate (B505614) Esters

Nicotinate esters are derivatives of nicotinic acid (Vitamin B3), a fundamental pyridine (B92270) carboxylic acid. nih.govnih.gov Historically, the production of nicotinic acid itself relied on the oxidation of substituted pyridines, such as 3-methylpyridine (B133936) (3-picoline) or 5-ethyl-2-methylpyridine, using strong oxidizing agents like potassium permanganate (B83412) (KMnO₄) or nitric acid (HNO₃). nih.govresearchgate.net These early methods, while effective, often required harsh conditions and produced significant waste. nih.gov

The esterification of nicotinic acid to form nicotinate esters follows typical reaction pathways for carboxylic acids. researchgate.net Early and straightforward methods include Fischer esterification, where the carboxylic acid is reacted with an alcohol in the presence of a strong acid catalyst. The synthesis of various nicotinate derivatives has been a subject of extensive research, driven by their pharmaceutical applications. nih.govresearchgate.net These synthetic strategies have evolved from simple esterification to more complex derivatizations of the pyridine ring, setting the foundation for the synthesis of more elaborate molecules like tert-butyl 6-(piperazin-1-yl)nicotinate. nih.gov

Strategies for Introducing the Piperazine (B1678402) Moiety to the Nicotinate Core

A critical step in the synthesis of the target compound is the formation of the carbon-nitrogen bond between the pyridine ring of the nicotinate and the piperazine ring. This is typically achieved by installing the piperazine at the 6-position of the pyridine nucleus, often starting from a precursor like 6-chloronicotinic acid or its ester. The primary methods for this transformation are nucleophilic aromatic substitution and palladium-catalyzed cross-coupling reactions.

Nucleophilic aromatic substitution (SNA_r) is a fundamental reaction for functionalizing electron-deficient aromatic rings like pyridine. youtube.com The pyridine ring is intrinsically activated towards nucleophilic attack at the positions ortho and para (C2, C4, C6) to the ring nitrogen due to the nitrogen's electron-withdrawing nature. youtube.comstackexchange.com When a nucleophile attacks at the C2 or C6 position, the resulting anionic intermediate (a Meisenheimer-like complex) is stabilized by a resonance structure that places the negative charge on the electronegative nitrogen atom, which is not possible with attack at the C3 or C5 positions. stackexchange.com

In the context of synthesizing this compound, a common precursor is a tert-butyl 6-halonicotinate (e.g., tert-butyl 6-chloronicotinate). Piperazine, acting as a nitrogen nucleophile, attacks the electron-deficient C6 position, displacing the halide leaving group. researchgate.netnih.gov

Typical Reaction Conditions for S_NAr:

Parameter Condition Rationale
Solvent Aprotic polar solvents (e.g., DMSO, DMF, Acetonitrile) Solubilizes the reactants and facilitates the formation of the charged intermediate.
Base Inorganic (e.g., K₂CO₃, Cs₂CO₃) or organic bases (e.g., Et₃N) Acts as an acid scavenger to neutralize the hydrogen halide formed if the secondary amine of piperazine is the nucleophile.

| Temperature | Elevated temperatures (e.g., 80-150 °C) | Provides the necessary activation energy for the reaction to overcome the aromaticity of the pyridine ring. |

The reaction of 2-chloro-3-nitropyridine (B167233) with piperazine, for instance, proceeds readily because the nitro group further activates the ring for nucleophilic attack. nih.gov While the nicotinate ester group is less activating than a nitro group, the inherent reactivity of the 6-position of the pyridine ring still allows for successful substitution. youtube.com

The Buchwald-Hartwig amination has emerged as a powerful and versatile method for forming C-N bonds, including the amination of heteroaryl halides. nbu.ac.in This palladium-catalyzed cross-coupling reaction offers a milder alternative to traditional S_NAr, often proceeding with higher yields and accommodating a broader range of functional groups. nbu.ac.inresearchgate.net

The catalytic cycle typically involves the oxidative addition of the halo-pyridine to a Pd(0) complex, followed by coordination of the amine (piperazine) to the palladium center, and finally, reductive elimination to form the desired product and regenerate the Pd(0) catalyst.

Key Components of Buchwald-Hartwig Amination:

Component Example Purpose
Palladium Precatalyst Pd₂(dba)₃, Pd(OAc)₂ Source of the active Pd(0) catalyst.
Ligand Phosphine-based (e.g., BINAP, Xantphos) Stabilizes the palladium center and facilitates the steps of the catalytic cycle.
Base Strong, non-nucleophilic bases (e.g., NaOt-Bu, K₃PO₄) Facilitates the deprotonation of the amine and the final reductive elimination step.

| Substrate | 6-chloro or 6-bromonicotinate ester | The electrophilic partner in the coupling reaction. |

This methodology has been successfully applied to the amination of various halopyridines, demonstrating its utility for constructing pyridylpiperazine structures. nbu.ac.inresearchgate.net

Beyond the two primary methods, other innovative approaches are being developed. For example, photocatalytic methods have been reported for the C-H amination of pyridines. A patented method describes the one-step synthesis of a related compound, tert-butyl 4-(6-aminopyridin-3-yl)piperazine-1-carboxylate, using an acridine (B1665455) salt as a photocatalyst under light irradiation in the presence of an oxidant. google.com Such methods represent the cutting edge of C-N bond formation, offering potentially more sustainable and direct routes by utilizing C-H bonds instead of pre-functionalized halides.

Optimization of Reaction Conditions for tert-Butyl Ester Formation

The tert-butyl ester group serves as a common protecting group for carboxylic acids in organic synthesis due to its stability under many reaction conditions and its facile removal under acidic conditions. thieme.de The formation of a tert-butyl ester from the corresponding nicotinic acid derivative can be challenging due to the steric hindrance of the tert-butyl group.

Several methods are available for this transformation:

Acid-catalyzed addition to isobutene: This is a traditional industrial method where the carboxylic acid adds across the double bond of isobutene, catalyzed by a strong acid like sulfuric acid. google.com

Reaction with tert-butylating agents: Reagents like di-tert-butyl dicarbonate (B1257347) (Boc₂O) or tert-butyl 2,2,2-trichloroacetimidate can be used to install the tert-butyl group. thieme.deresearchgate.net

Transesterification: A methyl or ethyl nicotinate can be converted to the tert-butyl ester via transesterification with tert-butanol, though this often requires forcing conditions. thieme.de

Recently, a highly efficient method was developed using bis(trifluoromethanesulfonyl)imide (Tf₂NH) as a catalyst in tert-butyl acetate (B1210297) (t-BuOAc), which acts as both the solvent and the tert-butylating agent. organic-chemistry.orgthieme-connect.com This approach offers significantly faster reaction times and higher yields compared to conventional methods for a variety of carboxylic acids. researchgate.netorganic-chemistry.org

Comparison of tert-Butylation Methods:

Method Reagents Conditions Advantages Disadvantages
Isobutene Addition Isobutene, H₂SO₄ Pressurized system Atom economical, inexpensive reagent google.com Requires specialized equipment, harsh acidic conditions google.com
Boc₂O Boc₂O, DMAP Room temperature Mild conditions thieme.de Stoichiometric reagent, moderate efficiency

| Tf₂NH Catalysis | Tf₂NH (catalytic), t-BuOAc | 0 °C to room temp. | Fast, high yields, mild conditions organic-chemistry.orgthieme-connect.com | Requires specialized catalyst |

High-Yield and Scalable Synthetic Pathways

A notable and documented synthetic route to this compound involves a two-step process. This pathway commences with the synthesis of a key intermediate, tert-butyl 6-chloronicotinate, which is then subsequently reacted with piperazine to yield the final product.

The initial step of this synthesis is characterized by a high yield. It involves the reaction of 6-chloronicotinic acid with di-tert-butyl dicarbonate. google.com This esterification is facilitated by the use of 4-dimethylaminopyridine (B28879) (DMAP) as a catalyst and tetrahydrofuran (B95107) (THF) as the solvent. The reaction mixture is refluxed to drive the reaction to completion, affording tert-butyl 6-chloronicotinate in a reported yield of 94%. google.com The scalability of this step is promising due to the relatively straightforward reaction conditions and high conversion rate.

Below are data tables summarizing the research findings for the synthesis of this compound and its precursor.

Table 1: Synthesis of tert-Butyl 6-chloronicotinate

Reactant 1Reactant 2CatalystSolventConditionsYieldReference
6-chloronicotinic aciddi-tert-butyl dicarbonate4-dimethylaminopyridine (DMAP)Tetrahydrofuran (THF)Reflux, 3 hours94% google.com

Table 2: Synthesis of this compound

Reactant 1Reactant 2SolventConditionsYieldReference
tert-Butyl 6-chloronicotinatePiperazineN,N-dimethylacetamide (DMA)140 °C, overnight26% google.com

Derivatization and Chemical Transformations of Tert Butyl 6 Piperazin 1 Yl Nicotinate

Modifications at the Piperazine (B1678402) Nitrogen Atom

The presence of a secondary amine in the piperazine moiety provides a reactive site for the introduction of various substituents, enabling the exploration of structure-activity relationships in drug discovery programs.

N-alkylation of the piperazine ring in tert-butyl 6-(piperazin-1-yl)nicotinate can be achieved through several synthetic methodologies, including nucleophilic substitution and reductive amination.

Nucleophilic Substitution: This classic method involves the reaction of the piperazine nitrogen with an alkyl halide (e.g., alkyl chloride or bromide). The reaction typically proceeds in the presence of a base to neutralize the hydrogen halide formed as a byproduct. Common bases used include potassium carbonate or triethylamine, and the reaction is often carried out in a polar aprotic solvent such as dimethylformamide (DMF) or acetonitrile.

Reductive Amination: An alternative and widely used method for N-alkylation is reductive amination. This reaction involves the condensation of the piperazine with an aldehyde or ketone to form an intermediate iminium ion, which is then reduced in situ to the corresponding alkylated amine. A common reducing agent for this transformation is sodium triacetoxyborohydride, which is favored for its mildness and selectivity.

Reagent ClassExample ReagentReaction ConditionProduct Type
Alkyl HalideBenzyl bromideK₂CO₃, DMF, 80 °CN-Benzyl derivative
AldehydeBenzaldehydeNaBH(OAc)₃, CH₂Cl₂N-Benzyl derivative
KetoneAcetoneNaBH(OAc)₃, CH₂Cl₂N-Isopropyl derivative

This table presents illustrative examples of N-alkylation reactions.

The secondary amine of the piperazine ring readily undergoes acylation with various acylating agents, such as acyl chlorides and acid anhydrides, to form the corresponding amides. These reactions are typically performed in the presence of a base, like triethylamine or pyridine (B92270), to scavenge the acidic byproduct. N-acylation is a valuable tool for introducing a wide range of functional groups and for modifying the electronic and steric properties of the molecule.

Acylating AgentExample ReagentBaseProduct Type
Acyl ChlorideAcetyl chlorideTriethylamineN-Acetyl derivative
Acid AnhydrideAcetic anhydridePyridineN-Acetyl derivative

This table provides examples of N-acylation reactions.

Urea and thiourea derivatives of this compound can be synthesized by reacting the piperazine nitrogen with isocyanates and isothiocyanates, respectively. These addition reactions are generally high-yielding and proceed under mild conditions, often at room temperature in an inert solvent like dichloromethane or tetrahydrofuran (B95107) (THF). The resulting urea and thiourea moieties can participate in hydrogen bonding and have been explored as key structural motifs in various biologically active compounds.

ReagentProduct TypeGeneral Reaction
Isocyanate (R-N=C=O)Urea derivativeR'-NH + R-N=C=O → R'-NH-C(=O)NH-R
Isothiocyanate (R-N=C=S)Thiourea derivativeR'-NH + R-N=C=S → R'-NH-C(=S)NH-R

This table outlines the formation of urea and thiourea derivatives.

The piperazine ring of this compound can serve as a scaffold for the construction of more complex molecular architectures, including spirocyclic and fused ring systems. These transformations often involve the reaction of both nitrogen atoms of the piperazine with bifunctional electrophiles.

Spirocyclic Systems: The formation of spirocyclic structures can be achieved by reacting the piperazine with dielectrophiles that can cyclize at one of the piperazine nitrogens. For instance, reaction with 1,1-bis(chloromethyl)cyclohexane in the presence of a base could potentially lead to the formation of a spiro-piperazinium salt, which upon rearrangement or further reaction could yield a neutral spirocyclic piperazine derivative.

Fused Ring Systems: Fused ring systems can be generated through intramolecular cyclization reactions of suitably functionalized piperazine derivatives or by intermolecular reactions with reagents that bridge across the two nitrogen atoms. For example, reaction with a dielectrophile such as 1,2-dibromoethane could lead to the formation of a fused bicyclic system. Another approach involves the reaction with α,β-unsaturated carbonyl compounds, which can undergo a Michael addition followed by an intramolecular condensation to form a fused ring.

Transformations of the tert-Butyl Ester Group

The tert-butyl ester group in this compound is a protecting group for the carboxylic acid functionality of the nicotinic acid core. Its removal is a key step in the synthesis of derivatives where the carboxylic acid is required to be free or further modified.

The tert-butyl ester is readily cleaved under acidic conditions to yield the corresponding carboxylic acid, 6-(piperazin-1-yl)nicotinic acid. This transformation is typically carried out using strong acids such as trifluoroacetic acid (TFA) in a solvent like dichloromethane (DCM) at room temperature. The reaction is generally clean and proceeds with high yield. The resulting carboxylic acid can then be used in subsequent reactions, such as amide bond formation.

AcidSolventTemperatureProduct
Trifluoroacetic acid (TFA)Dichloromethane (DCM)Room Temperature6-(piperazin-1-yl)nicotinic acid
Hydrochloric acid (HCl)DioxaneRoom Temperature6-(piperazin-1-yl)nicotinic acid hydrochloride

This table details the conditions for the hydrolysis of the tert-butyl ester.

Transesterification Reactions

The tert-butyl ester group of this compound can be converted to other esters, such as methyl or ethyl esters, through transesterification. This transformation is typically achieved by reacting the parent compound with an excess of the desired alcohol under either acidic or basic conditions.

Acid-catalyzed transesterification involves protonation of the carbonyl oxygen, which increases the electrophilicity of the carbonyl carbon, making it more susceptible to nucleophilic attack by the alcohol. Common acidic catalysts include sulfuric acid (H₂SO₄), hydrochloric acid (HCl), or p-toluenesulfonic acid (TsOH). The reaction is driven to completion by using a large excess of the alcohol, which also serves as the solvent.

Alternatively, base-catalyzed transesterification can be employed. A strong base, such as sodium methoxide or sodium ethoxide, is used to deprotonate the alcohol, generating a potent nucleophile that attacks the ester carbonyl. This method is often faster than acid-catalyzed reactions but requires anhydrous conditions to prevent saponification of the ester. Given the steric hindrance of the tert-butyl group, harsher conditions or specific catalysts might be necessary to achieve efficient conversion researchgate.net.

Catalyst TypeReagents & ConditionsProductTypical Yield (%)
Acid-CatalyzedMethanol (excess), H₂SO₄ (cat.), RefluxMethyl 6-(piperazin-1-yl)nicotinate70-85
Acid-CatalyzedEthanol (excess), HCl (cat.), RefluxEthyl 6-(piperazin-1-yl)nicotinate75-90
Base-CatalyzedSodium Methoxide, Methanol (anhydrous), RTMethyl 6-(piperazin-1-yl)nicotinate80-95

Table 1: Representative Transesterification Reactions. Data is illustrative, based on general procedures for transesterification of tert-butyl esters.

Amidation and Hydrazide Formation

The tert-butyl ester can be converted into amides or a hydrazide, which are valuable functional groups for further derivatization.

Amidation: Direct amidation can be achieved by heating the ester with an amine, often requiring high temperatures and long reaction times. A more common and efficient method involves a two-step process: first, the ester is saponified to the corresponding carboxylic acid using a base like sodium hydroxide. The resulting carboxylate salt is then activated with a coupling agent (e.g., DCC, EDC, HATU) and reacted with a primary or secondary amine to form the desired amide.

Hydrazide Formation: The nicotinic acid hydrazide is a particularly useful intermediate, serving as a precursor for the synthesis of various heterocyclic compounds like pyrazoles and oxadiazoles. This compound can be converted to the corresponding hydrazide by reacting it with hydrazine hydrate (N₂H₄·H₂O), typically in an alcohol solvent such as ethanol or isopropanol, under reflux conditions pensoft.net. The reaction proceeds via nucleophilic acyl substitution, where the highly nucleophilic hydrazine displaces the tert-butanol group.

ReactionReagents & ConditionsProductTypical Yield (%)
Hydrazide FormationHydrazine hydrate, Ethanol, Reflux, 2-4 h6-(Piperazin-1-yl)nicotinohydrazide75-85

Table 2: Synthesis of 6-(Piperazin-1-yl)nicotinohydrazide. Conditions and yield are based on analogous reactions with similar substrates pensoft.net.

Reactions on the Nicotinic Acid Pyridine Ring

Electrophilic Aromatic Substitution (if applicable, with proper protecting groups)

The pyridine ring is generally considered electron-deficient and is therefore deactivated towards electrophilic aromatic substitution (EAS) compared to benzene youtube.comyoutube.comyoutube.com. Reactions typically require harsh conditions and substitution occurs primarily at the C-3 (or C-5) position.

In the case of this compound, the substituents on the ring significantly influence the reactivity and regioselectivity. The piperazine group at the C-6 position is a powerful electron-donating group (activating) and acts as an ortho, para-director. The tert-butoxycarbonyl group at the C-3 position is an electron-withdrawing group (deactivating) and a meta-director.

The directing effects of these two groups are synergistic:

The activating piperazine group at C-6 directs incoming electrophiles to the C-5 (ortho) and C-3 (para) positions. Since the C-3 position is already substituted, it strongly directs towards C-5.

The deactivating ester group at C-3 directs incoming electrophiles to the C-5 (meta) position.

Therefore, electrophilic aromatic substitution reactions, such as nitration or halogenation, are predicted to occur selectively at the C-5 position. However, under the strongly acidic conditions often required for EAS (e.g., HNO₃/H₂SO₄ for nitration), the basic nitrogen atoms of the piperazine ring would be protonated, converting the activating amino group into a strongly deactivating ammonium group. To circumvent this, the secondary amine of the piperazine should be protected, for example, with a Boc group, prior to attempting EAS.

Functionalization via Metal-Catalyzed Cross-Coupling (e.g., Suzuki, Sonogashira, Buchwald-Hartwig)

Metal-catalyzed cross-coupling reactions are powerful tools for forming carbon-carbon and carbon-heteroatom bonds. To utilize this chemistry, a leaving group, typically a halogen, must first be installed on the pyridine ring. For instance, a halogen atom (Br or I) could be introduced at the C-5 position via electrophilic halogenation of a suitable N-protected precursor. This halogenated intermediate can then serve as a substrate for various cross-coupling reactions.

Suzuki Coupling: Reaction of the C-5 bromo derivative with an aryl or alkyl boronic acid (or ester) in the presence of a palladium catalyst (e.g., Pd(PPh₃)₄) and a base (e.g., Na₂CO₃) would yield the corresponding 5-aryl or 5-alkyl substituted analog.

Sonogashira Coupling: Coupling of the C-5 halo-derivative with a terminal alkyne using a palladium catalyst, a copper(I) co-catalyst, and a base like triethylamine would install an alkynyl group at the C-5 position.

Buchwald-Hartwig Amination: This reaction could be used to synthesize the parent compound itself, for example, by coupling tert-butyl 6-chloronicotinate with piperazine using a palladium catalyst and a suitable phosphine ligand.

These cross-coupling strategies offer a versatile platform for introducing a wide array of functional groups onto the pyridine scaffold nih.govrsc.orgmdpi.com.

Synthesis of Analogs with Varied Linkers and Substituent Patterns

The this compound scaffold is a common building block in drug discovery, and its derivatization is a key strategy for developing new therapeutic agents researchgate.net. The most readily accessible site for modification is the secondary amine of the piperazine ring. This nitrogen can be functionalized through various reactions to introduce diverse substituents, effectively creating analogs with different linkers and substitution patterns.

Common derivatization reactions at the piperazine nitrogen include:

N-Alkylation: Reaction with alkyl halides or reductive amination with aldehydes or ketones.

N-Arylation: Buchwald-Hartwig or Ullmann coupling with aryl halides.

Acylation/Amidation: Reaction with acyl chlorides, anhydrides, or carboxylic acids (using coupling agents) to form amides.

Sulfonylation: Reaction with sulfonyl chlorides to form sulfonamides.

Urea/Carbamate Formation: Reaction with isocyanates or chloroformates.

This modular approach allows for the systematic exploration of the chemical space around the core scaffold, which is crucial for optimizing properties such as target affinity, selectivity, and pharmacokinetic profiles nih.govnih.govnih.govrsc.org. For instance, various N-heterocyclic groups can be attached to the piperazine ring to investigate their impact on biological activity nih.gov.

Reaction TypeReagentsResulting N-Substituent
N-AlkylationBenzyl bromide, K₂CO₃Benzyl
Reductive AminationAcetone, NaBH(OAc)₃Isopropyl
N-Arylation4-Fluorobromobenzene, Pd₂(dba)₃, BINAP, NaOtBu4-Fluorophenyl
AcylationBenzoyl chloride, Et₃NBenzoyl
SulfonylationDansyl chloride, PyridineDansyl

Table 3: Examples of N-Functionalization of the Piperazine Ring.

Advanced Spectroscopic and Structural Elucidation Studies

Nuclear Magnetic Resonance (NMR) Spectroscopy for Complex Structure Confirmation

Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for the structural verification of organic molecules. While one-dimensional (1D) ¹H and ¹³C NMR provide initial information, two-dimensional (2D) techniques are essential for confirming the complex architecture of tert-Butyl 6-(piperazin-1-yl)nicotinate.

2D-NMR experiments are crucial for mapping the intricate network of covalent bonds and spatial relationships within the molecule. science.govemerypharma.com

Correlation Spectroscopy (COSY): This experiment identifies protons that are coupled to each other, typically through two or three bonds. For this compound, COSY would show correlations between the adjacent aromatic protons on the nicotinic acid ring (H-4 and H-5). It would also reveal the coupling networks within the piperazine (B1678402) ring, showing correlations between geminal and vicinal protons on the ethylenediamine backbone. nih.govsdsu.edu

Heteronuclear Single Quantum Coherence (HSQC): The HSQC experiment maps protons to the carbons to which they are directly attached (one-bond ¹H-¹³C correlations). youtube.com This technique would be used to unequivocally assign each carbon atom that bears a proton. For instance, the large singlet in the ¹H spectrum corresponding to the nine equivalent protons of the tert-butyl group would correlate to the methyl carbons of that group in the ¹³C spectrum. Similarly, the aromatic protons (H-2, H-4, H-5) would each show a correlation to their respective pyridine (B92270) ring carbons. nih.gov

Nuclear Overhauser Effect Spectroscopy (NOESY): This experiment detects protons that are close to each other in space, regardless of whether they are connected through bonds. NOESY is instrumental in determining the preferred conformation of the molecule in solution. For example, spatial proximity between the piperazine protons at the N-1 position and the H-5 proton of the nicotinic acid ring would be observable, providing insight into the rotational orientation around the C6-N1 bond.

A summary of the expected key 2D-NMR correlations for the structural confirmation of this compound is presented below.

2D-NMR ExperimentCorrelating ProtonsCorrelating CarbonsStructural Information Confirmed
COSYH-4 ↔ H-5 (Pyridine)N/AConnectivity of pyridine ring protons.
COSY-CH₂-CH₂- (Piperazine)N/AConnectivity within the piperazine ring.
HSQCtert-Butyl Protonstert-Butyl CarbonsDirect C-H attachment in the ester group.
HSQCPyridine Protons (H-2, H-4, H-5)Pyridine Carbons (C-2, C-4, C-5)Direct C-H attachment in the aromatic ring.
HMBCPiperazine Protons (at N-1)Pyridine Carbon (C-6)Linkage of piperazine ring to the pyridine ring.
HMBCtert-Butyl ProtonsEster Carbonyl (C=O)Connectivity of the tert-butyl ester group.
NOESYPiperazine Protons (at N-1) ↔ Pyridine Proton (H-5)N/AConformational preference and spatial proximity.

N-substituted piperazine derivatives are known to exhibit dynamic conformational behavior in solution. nih.gov Two primary processes can be observed on the NMR timescale: the chair-to-chair ring inversion of the piperazine moiety and restricted rotation about the N-C(aryl) bond. researchgate.netcopernicus.org

At ambient temperatures, the rate of these exchange processes may be slow enough to cause significant broadening of the NMR signals for the piperazine protons, or even the appearance of multiple distinct signals for chemically equivalent protons (rotamers). nih.govnih.gov

Dynamic NMR (DNMR) studies, which involve recording NMR spectra at various temperatures, would be employed to investigate this behavior. By increasing the temperature, the rate of conformational exchange increases, leading to the coalescence of separate signals into a single, time-averaged signal. From the coalescence temperature (Tc) and the frequency difference between the exchanging signals (Δν), the Gibbs free energy of activation (ΔG‡) for the rotational or inversional barrier can be calculated. For N-arylpiperazines, these activation energy barriers are typically in the range of 56 to 80 kJ/mol. rsc.org Such studies provide critical insight into the molecule's flexibility and the energetic landscape of its different conformations.

Mass Spectrometry for Molecular Weight and Fragmentation Analysis

Mass spectrometry (MS) is a powerful technique used to determine the molecular weight of a compound and to gain structural information through the analysis of its fragmentation patterns.

High-Resolution Mass Spectrometry provides a highly accurate measurement of a molecule's mass-to-charge ratio (m/z), often to within a few parts per million (ppm). This precision allows for the unambiguous determination of the elemental formula of the compound. For this compound (C₁₄H₂₁N₃O₂), HRMS would be used to measure the exact mass of the protonated molecular ion [M+H]⁺. The theoretical exact mass is 276.1707, and an experimental measurement confirming this value would validate the molecular formula.

Tandem Mass Spectrometry (MS/MS) involves the isolation of a specific ion (typically the molecular ion, [M+H]⁺) and its subsequent fragmentation through collision-induced dissociation (CID). researchgate.net The resulting fragment ions are then analyzed to piece together the structure of the original molecule. The fragmentation pattern is characteristic of the compound's structure. libretexts.org

For this compound, several key fragmentation pathways would be expected based on the known behavior of related structures. xml-journal.netresearchgate.net A primary fragmentation would be the loss of isobutylene (56 Da) from the tert-butyl group, a characteristic fragmentation for tert-butyl esters. nih.gov Another major pathway would involve the cleavage of the piperazine ring, leading to characteristic daughter ions.

The predicted MS/MS fragmentation pattern provides a structural fingerprint of the molecule.

Precursor Ion (m/z)Proposed Fragment Ion (m/z)Neutral LossProposed Fragment Structure
276.17220.11C₄H₈ (Isobutylene)6-(Piperazin-1-yl)nicotinic acid ion
276.17191.10C₄H₉O₂ (tert-Butoxycarbonyl radical)6-(Piperazin-1-yl)pyridine ion
276.17179.11C₅H₉N₂ (Piperazine fragment)tert-Butyl nicotinate (B505614) ion
220.11176.08C₂H₄N (Aziridine)Fragment from piperazine ring cleavage
220.11121.04C₄H₇N₂O (Piperazine-carboxyl fragment)Pyridine ion

X-ray Crystallography for Solid-State Structure Determination

While NMR provides information about the average structure in solution, X-ray crystallography offers a precise and detailed picture of the molecule's conformation and packing in the solid state. mdpi.com This technique involves irradiating a single crystal of the compound with X-rays and analyzing the resulting diffraction pattern to build a three-dimensional model of the electron density.

For this compound, a single-crystal X-ray diffraction study would provide definitive data on bond lengths, bond angles, and torsional angles. Based on studies of similar piperazine-containing molecules, it is expected that the piperazine ring would adopt a stable chair conformation. beilstein-journals.orgwikipedia.org The substituents on the ring are likely to occupy equatorial positions to minimize steric strain. mdpi.com

The analysis would also reveal the intermolecular interactions that govern the crystal packing, such as potential hydrogen bonds between the N-H group of the piperazine ring and the ester carbonyl oxygen or a nitrogen atom of the pyridine ring of an adjacent molecule. This information is crucial for understanding the solid-state properties of the compound.

Below are hypothetical but representative crystallographic parameters for this compound, based on published data for similar N-arylpiperazine derivatives. researchgate.netbeilstein-journals.org

ParameterExpected Value
Crystal SystemMonoclinic
Space GroupP2₁/c
a (Å)~10.5
b (Å)~8.5
c (Å)~15.0
β (°)~98
Volume (ų)~1320
Z (molecules per unit cell)4
Key Conformation FeaturePiperazine ring in chair conformation

Vibrational Spectroscopy (IR, Raman) for Functional Group Analysis

Vibrational spectroscopy, encompassing both infrared (IR) and Raman techniques, serves as a powerful, non-destructive method for identifying the functional groups within a molecule. These techniques probe the vibrational modes of a sample, providing a molecular fingerprint that is highly specific to the compound's structure. For this compound, IR and Raman spectroscopy are instrumental in confirming the presence and connectivity of its three primary structural components: the substituted pyridine ring of the nicotinate core, the piperazine ring, and the tert-butyl ester group.

Infrared spectroscopy measures the absorption of infrared radiation at frequencies that correspond to the vibrational modes of the molecule. A vibrational mode must result in a change in the molecular dipole moment to be "IR active." In contrast, Raman spectroscopy measures the inelastic scattering of monochromatic light (laser). A vibrational mode is "Raman active" if it involves a change in the molecular polarizability. Due to these different selection rules, IR and Raman spectra often provide complementary information.

The analysis of the vibrational spectra for this compound involves assigning observed absorption bands (in IR) and scattered peaks (in Raman) to specific molecular vibrations, such as stretching and bending of bonds within its functional groups.

Key Functional Group Regions and Vibrational Modes:

Piperazine Moiety: The piperazine ring contains a secondary amine (N-H) and saturated carbon-hydrogen (C-H) and carbon-nitrogen (C-N) bonds. The N-H stretching vibration is typically observed as a moderate-intensity band in the IR spectrum. scispace.comscispace.com The aliphatic C-H stretching vibrations of the piperazine ring's methylene groups appear as strong bands in the 2800-3000 cm⁻¹ region. scispace.comscispace.com

tert-Butyl Ester Group: This group is characterized by several distinct vibrations. The most prominent is the carbonyl (C=O) stretching band, which is expected to be very strong and sharp in the IR spectrum, typically appearing around 1743 cm⁻¹. researchgate.net The C-H bonds of the three methyl groups give rise to characteristic stretching and bending vibrations. The C-O stretching vibrations of the ester linkage also produce identifiable bands.

Substituted Nicotinate Ring: The aromatic pyridine ring has characteristic vibrational modes. Aromatic C-H stretching vibrations are typically found above 3000 cm⁻¹. scispace.com The stretching vibrations of the C=C and C=N double bonds within the aromatic ring appear in the 1400-1650 cm⁻¹ region and are often observed in both IR and Raman spectra. scispace.com

The following data tables summarize the expected vibrational frequencies and their assignments for this compound based on data from analogous structures and established spectroscopic principles.

Table 1: Expected Infrared (IR) Absorption Bands for this compound

Wavenumber Range (cm⁻¹) Intensity Functional Group Vibrational Mode Assignment
3250 - 3500 Medium Piperazine N-H Stretch
3000 - 3100 Medium-Weak Nicotinate Ring Aromatic C-H Stretch
2950 - 2990 Strong tert-Butyl Group Asymmetric C-H Stretch
2850 - 2950 Strong Piperazine & tert-Butyl Symmetric C-H Stretch
1735 - 1750 Very Strong tert-Butyl Ester C=O Carbonyl Stretch researchgate.net
1550 - 1630 Medium-Strong Nicotinate Ring C=C and C=N Ring Stretch
1450 - 1480 Medium Piperazine & tert-Butyl C-H Bending (Scissoring/Asymmetric)
1365 - 1395 Strong tert-Butyl Group C-H Bending (Umbrella Mode)
1150 - 1250 Strong tert-Butyl Ester C-O Stretch

Table 2: Expected Raman Shifts for this compound

Wavenumber Range (cm⁻¹) Intensity Functional Group Vibrational Mode Assignment
3000 - 3100 Strong Nicotinate Ring Aromatic C-H Stretch
2850 - 2990 Very Strong Piperazine & tert-Butyl Aliphatic C-H Stretch scispace.comscispace.com
1550 - 1630 Strong Nicotinate Ring C=C and C=N Ring Stretch scispace.com
1365 - 1395 Medium tert-Butyl Group C-H Bending

By combining the data from both IR and Raman spectroscopy, a comprehensive vibrational profile of this compound can be constructed. The presence of the very strong carbonyl band in the IR spectrum confirms the ester functionality, while the N-H stretch indicates the secondary amine of the piperazine ring. Aromatic ring stretching modes confirm the nicotinate core, and the dense signals in the aliphatic C-H stretching region correspond to the combined contributions from the piperazine and tert-butyl groups. This complementary analysis allows for a confident structural elucidation and confirmation of the compound's identity.

Computational and Theoretical Chemistry Investigations

Quantum Chemical Calculations for Molecular Geometry and Electronic Structure

Quantum chemical calculations are fundamental to understanding the behavior of molecules at the atomic and electronic levels. These methods, rooted in the principles of quantum mechanics, can predict a wide array of molecular properties with a high degree of accuracy.

Density Functional Theory (DFT) Studies

Density Functional Theory (DFT) has emerged as a workhorse in computational chemistry due to its favorable balance of accuracy and computational cost. For "tert-Butyl 6-(piperazin-1-yl)nicotinate," DFT studies would be instrumental in determining its optimized three-dimensional structure. By employing a suitable functional (e.g., B3LYP) and basis set (e.g., 6-31G*), the equilibrium geometry corresponding to the minimum on the potential energy surface can be located. This provides precise information on bond lengths, bond angles, and dihedral angles.

Furthermore, DFT calculations can elucidate the electronic structure of the molecule. Key parameters that can be derived include the energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The HOMO-LUMO energy gap is a critical indicator of the molecule's chemical reactivity and kinetic stability. A smaller gap generally suggests higher reactivity. The spatial distribution of these frontier orbitals can also be visualized to identify the regions of the molecule most likely to participate in electron donation (HOMO) and acceptance (LUMO).

Other electronic properties that can be calculated include the molecular electrostatic potential (MEP), which maps the charge distribution and identifies regions susceptible to electrophilic and nucleophilic attack. Atomic charges, calculated using methods such as Mulliken population analysis or Natural Bond Orbital (NBO) analysis, provide further insight into the distribution of electrons within the molecule.

Illustrative DFT-Calculated Properties for this compound

PropertyCalculated Value (Hypothetical)Significance
Total Energy -958.7 HartreeA measure of the molecule's stability.
HOMO Energy -6.2 eVIndicates the electron-donating ability.
LUMO Energy -1.5 eVIndicates the electron-accepting ability.
HOMO-LUMO Gap 4.7 eVRelates to chemical reactivity and stability.
Dipole Moment 3.5 DebyeProvides insight into the molecule's polarity.

Conformational Analysis and Energy Landscapes

The presence of rotatable bonds in "this compound," particularly around the piperazine (B1678402) ring and its connection to the pyridine (B92270) ring, as well as the tert-butyl ester group, gives rise to multiple possible conformations. Conformational analysis aims to identify the stable conformers and to map the potential energy landscape that governs their interconversion.

By systematically rotating key dihedral angles and performing geometry optimizations at each step, a potential energy surface can be constructed. This allows for the identification of local and global energy minima, which correspond to the most stable conformations of the molecule. The relative energies of these conformers, along with the energy barriers separating them, can be calculated to understand the conformational dynamics at different temperatures. The piperazine ring itself can exist in chair, boat, and twist-boat conformations, and the analysis would reveal the preferred conformation in the context of the entire molecule.

Molecular Dynamics Simulations for Conformational Flexibility

While quantum chemical calculations provide a static picture of the molecule, molecular dynamics (MD) simulations offer a dynamic view of its behavior over time. By solving Newton's equations of motion for the atoms in the molecule, MD simulations can model the conformational flexibility and internal motions of "this compound" in a simulated environment, such as in a solvent.

These simulations can reveal how the molecule explores its conformational space, the timescales of conformational transitions, and the influence of the solvent on its structure. Analysis of the MD trajectory can provide information on the flexibility of different parts of the molecule, such as the piperazine ring pucker and the rotation of the tert-butyl group. This understanding of the molecule's dynamic behavior is crucial for a complete picture of its properties.

Prediction of Reactivity and Reaction Pathways

Computational methods can be employed to predict the reactivity of "this compound" and to explore potential reaction pathways. The electronic properties derived from DFT calculations, such as the HOMO and LUMO distributions and the molecular electrostatic potential map, provide initial clues about the most reactive sites.

For instance, regions with high electron density (negative MEP) are likely to be sites for electrophilic attack, while regions with low electron density (positive MEP) are susceptible to nucleophilic attack. The Fukui function is another reactivity descriptor that can be calculated to identify the sites most prone to electrophilic, nucleophilic, and radical attack.

Furthermore, computational methods can be used to model reaction mechanisms. By locating the transition state structures and calculating the activation energies for different potential reaction pathways, the most favorable mechanism can be determined. This is particularly useful for understanding potential metabolic transformations or degradation pathways of the molecule.

Ligand-Based and Structure-Based Design Principles for Chemical Probes (excluding biological activity/efficacy)

The structural features of "this compound" can be analyzed from a medicinal chemistry perspective to guide the design of chemical probes. This analysis is independent of any specific biological activity or efficacy.

Ligand-Based Design: In the absence of a known target structure, ligand-based design principles can be applied. This involves analyzing the physicochemical properties of the molecule, such as its shape, size, and electrostatic properties. Pharmacophore modeling can be used to identify the key chemical features responsible for its interactions. For "this compound," these features would include hydrogen bond acceptors (the nitrogen atoms in the pyridine and piperazine rings, and the carbonyl oxygen), a hydrogen bond donor (the secondary amine in the piperazine ring), a hydrophobic feature (the tert-butyl group), and an aromatic ring.

Structure-Based Design: If a three-dimensional structure of a target protein is available, structure-based design can be employed. Molecular docking simulations can be performed to predict the binding mode and affinity of "this compound" within the active site of a target. These simulations can reveal key interactions, such as hydrogen bonds, hydrophobic interactions, and pi-stacking, that contribute to binding. The insights gained from docking studies can then be used to guide the design of new analogs with improved binding characteristics. For example, modifications to the piperazine or pyridine moieties could be explored to optimize interactions with specific amino acid residues in a binding pocket.

Mechanistic Aspects of Reactions Involving Tert Butyl 6 Piperazin 1 Yl Nicotinate

Detailed Reaction Mechanisms of Key Synthetic Steps

The primary synthetic route to tert-Butyl 6-(piperazin-1-yl)nicotinate involves the reaction of a tert-butyl 6-halonicotinate, typically tert-butyl 6-chloronicotinate, with piperazine (B1678402). This transformation proceeds through a well-established mechanism known as Nucleophilic Aromatic Substitution (SNAr). The SNAr mechanism is a two-step addition-elimination process.

Step 1: Nucleophilic Attack and Formation of the Meisenheimer Complex

The reaction is initiated by the attack of the nitrogen atom of piperazine (the nucleophile) on the carbon atom at the 6-position of the pyridine (B92270) ring. This carbon is electrophilic due to the electron-withdrawing effects of both the ring nitrogen and the carboxylate group. This attack is the rate-determining step of the reaction. The attack results in the formation of a resonance-stabilized anionic intermediate called a Meisenheimer complex (or σ-complex). The negative charge is delocalized over the aromatic ring and is particularly stabilized by the electron-withdrawing pyridine nitrogen atom.

Step 2: Elimination of the Leaving Group

In the second, faster step, the aromaticity of the pyridine ring is restored by the expulsion of the halide leaving group (e.g., chloride). The resulting product is this compound.

Kinetic Studies of Transformation Reactions

While specific kinetic studies detailing the rate constants and reaction orders for the synthesis of this compound are not extensively documented in publicly available literature, the kinetics of the SNAr reaction are well-understood from analogous systems. nih.govresearchgate.net

Rate = k[tert-butyl 6-chloronicotinate][piperazine]

Several factors influence the rate constant, k:

Nature of the Leaving Group: For SNAr reactions, the rate is often dependent on the electronegativity and polarizability of the leaving group. A typical reactivity order is F > Cl > Br > I. Although counterintuitive, the highly electronegative fluorine atom strongly polarizes the C-F bond, making the carbon more electrophilic and accelerating the initial nucleophilic attack, which is the rate-determining step.

Nucleophilicity: The rate increases with the nucleophilicity of the attacking amine. Piperazine is a relatively strong, unhindered secondary amine, making it an effective nucleophile for this transformation.

Electronic Effects: Electron-withdrawing groups on the aromatic ring stabilize the negatively charged Meisenheimer complex, thereby lowering the activation energy and increasing the reaction rate. researchgate.netamanote.com

The following table summarizes the qualitative impact of various factors on the reaction rate, based on general principles of SNAr reactions.

FactorInfluence on Reaction RateRationale
Leaving Group (X) F > Cl > Br > IThe C-X bond-breaking is not in the rate-determining step. Highly electronegative groups enhance the electrophilicity of the reaction center, accelerating the initial attack.
Solvent Polarity Increased rate in polar aprotic solventsPolar aprotic solvents (e.g., DMSO, DMF) solvate the cation but not the nucleophile effectively, increasing the nucleophile's reactivity. They also help stabilize the charged Meisenheimer complex.
Nucleophile Basicity Generally increases rateMore basic amines are typically stronger nucleophiles, leading to a faster rate of attack.
Ring Substituents Increased rate with electron-withdrawing groupsGroups like -NO₂, -CN, and the pyridine nitrogen itself stabilize the anionic Meisenheimer intermediate through resonance or induction, accelerating the reaction.

Investigation of Catalytic Cycles and Intermediates

The standard SNAr synthesis of this compound is generally a thermal reaction that does not require a catalyst. The inherent activation of the pyridine ring by the ring nitrogen and the ester group is sufficient for the reaction to proceed with a good nucleophile like piperazine. researchgate.net

The principal and defining intermediate in this uncatalyzed reaction is the Meisenheimer complex , as described in Section 6.1. This non-aromatic, anionic σ-complex is a true intermediate on the reaction coordinate. Its stability is a key factor in determining the reaction's feasibility and rate. For the reaction between tert-butyl 6-chloronicotinate and piperazine, the intermediate possesses a negative charge delocalized across the pyridine ring system.

While the SNAr pathway is dominant, it is worth noting that alternative, catalyzed methods for C-N bond formation exist, such as the Buchwald-Hartwig amination. organic-chemistry.org Such a reaction would involve a palladium catalyst and proceed through a completely different mechanism involving a catalytic cycle of oxidative addition, ligand exchange, and reductive elimination. However, for an activated substrate like a 6-chloronicotinate, the simpler, uncatalyzed SNAr pathway is often more practical and cost-effective.

Synthetic Utility and Applications As Chemical Intermediates

Role in the Construction of Complex Heterocyclic Systems

The primary documented application of tert-butyl 6-(piperazin-1-yl)nicotinate is as a key intermediate in the synthesis of complex, multi-component molecular systems. Its structure is particularly well-suited for the assembly of bifunctional molecules, such as Proteolysis Targeting Chimeras (PROTACs), which are designed to bring a target protein and an E3 ubiquitin ligase into proximity to induce the degradation of the target protein.

A key example is its use in the synthesis of ligands for Cereblon (CRBN), an E3 ubiquitin ligase. google.comgoogle.com In this context, the piperazine (B1678402) nitrogen of this compound acts as a nucleophilic partner to be coupled with other complex fragments. A patent details the synthesis of this intermediate itself via a nucleophilic aromatic substitution (SNAr) reaction, where the piperazine nitrogen of tert-butyl piperazine-1-carboxylate displaces a chlorine atom on a pyridine (B92270) ring. google.com

Table 1: Synthesis of this compound

Reactant 1 Reactant 2 Product
tert-Butyl 6-chloronicotinate tert-Butyl piperazine-1-carboxylate This compound

This reaction illustrates the formation of the title compound, which then serves as a platform for further elaboration. google.com

Once formed, this intermediate can be elaborated into more complex structures. The free secondary amine on the piperazine ring is available for reaction with electrophilic partners, allowing for the "stitching" together of molecular fragments. This modular approach is fundamental to building the large and intricate architectures required for molecules that modulate protein-protein interactions. google.com

Precursor for Diversified Chemical Libraries

The structural features of this compound make it an ideal scaffold for the generation of diversified chemical libraries, particularly for drug discovery purposes. Chemical libraries are large collections of distinct but structurally related compounds used in high-throughput screening to identify new lead compounds.

The utility of this compound as a library precursor stems from its two distinct points of modification:

The Secondary Piperazine Amine: This nitrogen can be acylated, alkylated, or used in reductive amination or coupling reactions with a wide array of building blocks (e.g., carboxylic acids, aldehydes, alkyl halides). This allows for the rapid introduction of diverse side chains.

The Pyridine Ring: The ester functional group can be hydrolyzed to the corresponding carboxylic acid, which can then be converted to amides or other derivatives. The pyridine ring itself can also potentially undergo further substitution reactions.

A patent in the field of targeted protein degradation describes the use of this compound as an intermediate in precisely this fashion. google.com It is used to create bifunctional molecules where one end binds to the Cereblon E3 ligase and the other end is attached to a variable "target protein binding element" from a chemical library. google.comgoogle.com This strategy allows for the systematic exploration of new degraders without pre-determining the target protein, accelerating the discovery of new therapeutic agents. google.com The general synthetic approach for arylpiperazines often involves SNAr reactions on chloro-substituted aromatic rings activated by electron-withdrawing groups, a strategy that is directly applicable to the synthesis and functionalization of this scaffold. nih.gov

Table 2: Example of Library Elaboration from the Intermediate

Intermediate Reagent Type Resulting Structure Purpose
This compound Electrophilic Fragment (e.g., R-COCl) Acylated piperazine derivative Introduce diverse chemical groups to explore structure-activity relationships.

This table conceptualizes how the intermediate can be used to generate a library of compounds by reacting the piperazine moiety with various chemical partners.

Application in Material Science Precursors (if applicable, non-biological materials)

Based on available scientific literature and patent databases, there are no specific, documented applications of this compound as a precursor for non-biological materials such as polymers, dyes, or electronic materials. Its utility appears to be concentrated within the domain of medicinal and organic chemistry for biological applications.

Use in Method Development for New Chemical Reactions

While the synthesis of this compound and its derivatives utilizes established chemical reactions like nucleophilic aromatic substitution, there is no evidence in the current literature to suggest that the compound itself has been used as a model substrate for the development of new, general synthetic methodologies. Its application is consistently as a building block for constructing larger, functionally-oriented molecules rather than as a tool for fundamental reaction discovery. The reactions involving this scaffold, such as the coupling of piperazine derivatives to heterocyclic rings, are well-established methods in organic synthesis. nih.gov

Future Directions in the Chemical Research of Tert Butyl 6 Piperazin 1 Yl Nicotinate

Development of Greener Synthetic Methodologies

The current known synthesis of tert-butyl 6-(piperazin-1-yl)nicotinate involves a multi-step process that, while effective, presents opportunities for environmental and efficiency improvements. A documented synthesis route involves the reaction of tert-butyl 6-chloronicotinate with piperazine (B1678402) in N,N-dimethylacetamide (DMA) at elevated temperatures. researchgate.net While this method is established, it relies on high boiling point solvents and high temperatures, which are energy-intensive and can lead to challenges in product purification and solvent waste disposal.

Future research is anticipated to focus on the development of more sustainable synthetic protocols. This includes the exploration of alternative energy sources and reaction media. For instance, microwave-assisted synthesis has been shown to significantly accelerate reactions involving piperazine derivatives, often leading to higher yields in shorter reaction times and with reduced solvent usage. mdpi.comnih.govmdpi.comresearchgate.net The application of microwave irradiation to the synthesis of this compound could offer a more energy-efficient and rapid production method.

Another promising avenue is the adoption of flow chemistry . Continuous flow reactors provide enhanced control over reaction parameters, improved safety for handling hazardous reagents, and the potential for straightforward scaling-up. porrua.mxethernet.edu.etmdpi.comdurham.ac.ukakademibokhandeln.se The synthesis of nicotinamide (B372718) derivatives has been successfully demonstrated in continuous-flow microreactors, suggesting that a similar approach could be developed for this compound, potentially with immobilized catalysts to further enhance sustainability. rsc.org

Greener Synthetic ApproachPotential Advantages for this compound Synthesis
Microwave-Assisted Synthesis Reduced reaction times, lower energy consumption, potentially higher yields.
Flow Chemistry Enhanced safety, better control over reaction parameters, ease of scalability.
Biocatalysis/Enzymatic Synthesis High selectivity, mild reaction conditions, use of renewable resources.
Use of Greener Solvents Reduced environmental impact, improved worker safety.
Heterogeneous Catalysis Ease of catalyst separation and recycling, reduced waste.

Exploration of Novel Derivatization Strategies

The inherent structural features of this compound, namely the reactive secondary amine of the piperazine ring and the potential for functionalization on the pyridine (B92270) ring, make it a versatile scaffold for the creation of new molecular entities. Future research will undoubtedly delve into the systematic exploration of its derivatization potential.

The piperazine moiety offers a prime site for modification. The secondary amine can be readily functionalized through a variety of well-established chemical transformations. These include acylation, alkylation, arylation, and sulfonylation, allowing for the introduction of a wide array of functional groups. Recent advances in the C–H functionalization of piperazines provide exciting opportunities to introduce substituents directly onto the carbon backbone of the piperazine ring, a strategy that has been historically challenging. researchgate.netmdpi.comnih.govnih.govencyclopedia.pub This could lead to a new generation of derivatives with altered steric and electronic properties.

The pyridine ring is another key area for derivatization. While the 6-position is occupied by the piperazine group, the other positions on the pyridine ring are amenable to functionalization. Techniques such as electrophilic aromatic substitution or metal-catalyzed cross-coupling reactions could be employed to introduce substituents. The development of photocatalytic methods for the functionalization of pyridines offers a mild and efficient way to forge new carbon-carbon and carbon-heteroatom bonds, potentially at positions that are difficult to access through traditional methods. acs.orgacs.orgnih.govrsc.orgrsc.org

The tert-butyl ester group, while relatively stable, can be hydrolyzed under acidic conditions to the corresponding carboxylic acid. This carboxylic acid derivative would serve as a valuable intermediate for further modifications, such as amide bond formation, providing a gateway to a vast library of new compounds.

Derivatization SitePotential Modifications
Piperazine Nitrogen Acylation, Alkylation, Arylation, Sulfonylation, Bioconjugation.
Piperazine Carbon C-H Functionalization (e.g., arylation, alkylation).
Pyridine Ring Electrophilic Aromatic Substitution, Metal-catalyzed Cross-Coupling, Photocatalytic Functionalization.
tert-Butyl Ester Hydrolysis to carboxylic acid, followed by amide coupling or other transformations.

Advanced Spectroscopic and Computational Tools for Deeper Understanding

A thorough understanding of the three-dimensional structure, conformational preferences, and electronic properties of this compound is crucial for predicting its reactivity and designing new derivatives. Future research will likely employ a combination of advanced spectroscopic techniques and computational modeling to gain deeper insights into its molecular characteristics.

Advanced NMR spectroscopy techniques, such as 2D NMR (COSY, HSQC, HMBC) and Nuclear Overhauser Effect (NOE) experiments, can provide detailed information about the connectivity and spatial proximity of atoms within the molecule. researchgate.netipb.pt These methods are invaluable for unambiguously assigning the structure of new derivatives and for studying the conformational dynamics of the piperazine ring, which typically exists in a chair conformation but can undergo ring flipping. researchgate.netresearchgate.net The use of 19F NMR, by incorporating a fluorine label, could also be a powerful tool for studying molecular interactions and for chirality sensing in derivatives. nih.gov

Computational chemistry , particularly Density Functional Theory (DFT) calculations, can be used to model the geometric and electronic structure of the molecule. nih.govnih.gov These calculations can predict stable conformers, rotational barriers, and electronic properties such as molecular electrostatic potential surfaces, which can in turn inform on the molecule's reactivity and intermolecular interactions. Such computational studies have been successfully applied to understand the conformational preferences of other 2-substituted piperazines. nih.gov

The combination of experimental spectroscopic data with theoretical calculations will provide a comprehensive picture of the molecule's structure-property relationships, which is essential for its rational design and application in various fields of chemical research.

Analytical TechniqueInformation Gained
2D NMR (COSY, HSQC, HMBC) Unambiguous structural elucidation and connectivity of atoms.
NOE Spectroscopy Information on through-space proximity of atoms and conformational preferences.
19F NMR (on fluorinated derivatives) Sensitive probe for molecular environment and interactions.
Density Functional Theory (DFT) Prediction of stable conformers, electronic properties, and reactivity.
X-ray Crystallography Definitive solid-state structure and intermolecular packing.

Unexplored Chemical Reactivity and Transformations

Beyond the well-established reactions of the constituent functional groups, this compound may possess unexplored chemical reactivity that could be harnessed for novel transformations. Future research endeavors could focus on uncovering and exploiting these latent reactive pathways.

The interplay between the electron-donating piperazine group and the electron-withdrawing pyridine ring could lead to unique reactivity patterns. For instance, the pyridine ring's electronic properties are modulated by the piperazine substituent, which could influence its susceptibility to nucleophilic or radical attack. Photocatalysis , which has emerged as a powerful tool in organic synthesis, could be employed to generate radical intermediates from the pyridine or piperazine moieties, enabling previously inaccessible transformations. acs.orgacs.orgnih.govrsc.orgrsc.org

The potential for the molecule to act as a bidentate ligand in organometallic chemistry is another area ripe for exploration. The two nitrogen atoms of the piperazine ring, or a combination of a piperazine nitrogen and the pyridine nitrogen, could coordinate to metal centers, forming complexes with interesting catalytic or material properties. The synthesis and characterization of such metal complexes would open up a new chapter in the chemistry of this compound. rsc.org

Furthermore, the investigation of cycloaddition reactions involving the pyridine ring, or the development of novel ring-opening or ring-rearrangement reactions of the piperazine moiety under specific conditions, could lead to the synthesis of entirely new heterocyclic scaffolds.

Potential as a Scaffold for Chemical Probes or Research Tools (excluding drug development or clinical applications)

The structural attributes of this compound make it an attractive scaffold for the development of chemical probes and research tools for use in chemical biology and materials science, beyond the scope of therapeutic development.

A particularly promising application is in the design of fluorescent probes . The piperazine moiety is a common component in fluorescent sensors, often acting as a recognition site or a linker to a fluorophore. researchgate.netresearchgate.netrsc.org By coupling the piperazine nitrogen of this compound to a suitable fluorophore, such as a coumarin (B35378) or a naphthalimide, it is possible to design probes for the detection of specific analytes. The electronic properties of the nicotinic acid portion could also be fine-tuned to modulate the photophysical properties of the resulting probe.

The ability of the piperazine group to be functionalized also lends itself to the creation of bioconjugates . acs.orgnih.gov The secondary amine provides a handle for attaching the molecule to larger biomolecules, such as proteins or nucleic acids, or to solid supports. This could be useful for applications such as affinity chromatography or for the development of chemical tools to study biological systems.

Moreover, the rigid structure of the pyridine ring combined with the flexible piperazine linker could be exploited in the design of supramolecular assemblies or materials with specific recognition properties . The derivatization strategies discussed previously would allow for the systematic tuning of the molecule's properties to achieve desired self-assembly behaviors or binding affinities for target molecules. The piperazine scaffold is known to be a key component in the formation of metal-organic frameworks (MOFs), suggesting another potential avenue for the application of its derivatives. rsc.org

Q & A

Basic Research Questions

Q. What are the established synthetic routes for tert-Butyl 6-(piperazin-1-yl)nicotinate, and what reaction parameters are critical for yield optimization?

  • Methodological Answer : The synthesis typically involves coupling a nicotinate ester with a piperazine derivative under reflux conditions. Key parameters include:

  • Catalyst selection : Palladium-based catalysts (e.g., Pd₂(dba)₃) and ligands (e.g., BINAP) for cross-coupling reactions .
  • Solvent systems : Polar aprotic solvents (e.g., toluene, ethanol) to stabilize intermediates and enhance reactivity .
  • Temperature control : Reactions often require precise thermal regulation (e.g., 80–100°C) to avoid side-product formation .
    Post-synthesis, purification via column chromatography (silica gel, ethyl acetate/hexane gradients) is recommended to isolate the product .

Q. How should researchers characterize the structural integrity and purity of this compound?

  • Methodological Answer : Use a combination of:

  • Spectroscopic techniques : ¹H/¹³C NMR to confirm substitution patterns on the pyridine and piperazine rings .
  • Mass spectrometry : High-resolution MS (HRMS) to verify molecular ion peaks (e.g., [M+H]⁺) and rule out impurities .
  • Chromatography : HPLC with UV detection (λ = 254 nm) to assess purity (>95% by area normalization) .

Q. What are the solubility and stability profiles of this compound under standard laboratory conditions?

  • Methodological Answer :

  • Solubility : Moderately soluble in dichloromethane, dimethyl sulfoxide (DMSO), and methanol; poorly soluble in water. Co-solvents like DMSO:water (8:2) can enhance aqueous solubility for biological assays .
  • Stability : Stable at room temperature in inert atmospheres but prone to hydrolysis in acidic/basic conditions. Store at 0–6°C under nitrogen to prevent degradation .

Advanced Research Questions

Q. How can researchers resolve contradictions in reported reaction yields during scale-up synthesis?

  • Methodological Answer : Discrepancies often arise from:

  • Mixing efficiency : Transitioning from batch to flow reactors improves heat/mass transfer, reducing side reactions .
  • Catalyst deactivation : Monitor catalyst turnover via ICP-MS and replace ligands (e.g., BINAP) if palladium leaching exceeds 5% .
  • Purification losses : Optimize flash chromatography gradients using TLC to track elution profiles and minimize product loss .

Q. What computational strategies are effective in predicting the compound’s interactions with biological targets?

  • Methodological Answer :

  • Docking studies : Use software like AutoDock Vina to model binding affinities with receptors (e.g., dopamine D₂ or serotonin 5-HT₃) .
  • Molecular dynamics (MD) simulations : Simulate ligand-receptor complexes in explicit solvent (e.g., TIP3P water model) for ≥100 ns to assess stability .
  • QSAR models : Train models on analogous nicotinate esters to predict bioavailability and toxicity .

Q. How should in vivo studies be designed to account for metabolic pathways and off-target effects?

  • Methodological Answer :

  • Metabolite profiling : Use LC-MS/MS to identify phase I (oxidation) and phase II (glucuronidation) metabolites in liver microsomes .
  • Dose optimization : Conduct pharmacokinetic studies in rodent models to establish Cmax and AUC₀–₂₄h, adjusting for species-specific clearance rates .
  • Off-target screening : Employ broad-panel kinase assays or radioligand binding studies to detect interactions with unintended targets .

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